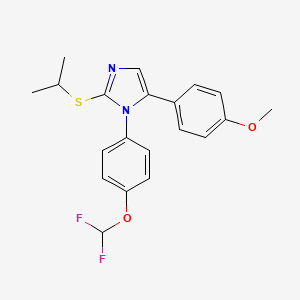

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole is a structurally complex imidazole derivative featuring three distinct substituents:

- Aryl groups: A 4-(difluoromethoxy)phenyl group at position 1 and a 4-methoxyphenyl group at position 3.

- Thioether linkage: An isopropylthio (-S-iPr) group at position 2.

This compound belongs to the imidazole class, known for diverse biological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation .

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2S/c1-13(2)27-20-23-12-18(14-4-8-16(25-3)9-5-14)24(20)15-6-10-17(11-7-15)26-19(21)22/h4-13,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVPPDEKRMPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of Substituents: The difluoromethoxy, isopropylthio, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate halogenated precursors and strong nucleophiles.

Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated precursors, strong nucleophiles like sodium hydride, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or dehalogenated compounds.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituents differentiate it from structurally related imidazoles. Below is a detailed comparison with key analogs from the literature:

Structural and Functional Analogues

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The difluoromethoxy group (CF2H-O-) in the target compound enhances lipophilicity compared to methoxy (OCH3) or trifluoromethoxy (CF3O) groups in analogs like 5-[4-(trifluoromethoxy)phenyl]-1H-imidazole .

- Stereoelectronic Effects : The isopropylthio group (-S-iPr) introduces steric bulk and sulfur’s electron-donating capacity, contrasting with pyridyl (in SB202474) or methyl groups in other analogs .

- Thermal Stability : Compounds with biphenyl-phenylmethyl substituents (e.g., 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole) show higher melting points (~150°C) due to increased molecular rigidity compared to the target compound .

Biological Activity

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer and inflammation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C18H18F2N2O2S

- Molecular Weight : 364.41 g/mol

- CAS Number : 1197953-49-3

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and inflammation. The imidazole ring is known for its role in interacting with biological macromolecules, making it a suitable scaffold for drug design.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar imidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme critical in cancer cell signaling pathways .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated potential in reducing inflammatory responses, suggesting a role in treating autoimmune diseases .

In Vitro Studies

Research indicates that derivatives of imidazole exhibit significant anti-cancer properties. For example, compounds similar to the one have shown IC50 values in the nanomolar range against various cancer cell lines.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 1 | Farnesyltransferase | 24 | |

| 2 | Cancer Cell Lines (e.g., NIH 3T3) | 160 | |

| 3 | PDE4 Inhibitors | Varies |

Case Studies

-

Imidazole Derivatives in Cancer Treatment :

- A study highlighted the use of imidazole derivatives in inhibiting tumor growth in mouse models. The compound demonstrated significant tumor regression when administered at specific dosages, indicating its potential as an anti-cancer agent.

-

Anti-inflammatory Effects :

- Another study examined the anti-inflammatory effects of related compounds on rat models of arthritis. Results showed a marked decrease in inflammatory markers and improved mobility in treated subjects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this imidazole derivative?

Answer:

The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes and amines under reflux conditions. For example, a modified Debus-Radziszewski reaction can be used, where 4-methoxyaniline reacts with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in methanol, followed by cyclization with isocyanides and triethylamine as a catalyst . Solvent choice (e.g., methanol, ethyl acetate) and catalysts (e.g., Pd for C-H arylation) significantly influence yields. Post-synthesis purification via silica gel column chromatography is standard .

Basic: How is structural characterization of this compound performed in academic research?

Answer:

Characterization involves:

- NMR spectroscopy : and NMR to confirm substituent positions and imidazole ring formation. For example, aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm .

- Elemental analysis : Validation of calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 12.65° for fluoromethoxy-phenyl vs. imidazole core) and intermolecular interactions (C–H⋯F/N hydrogen bonds) .

Advanced: How can reaction yields be optimized for analogous imidazole derivatives?

Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while methanol aids in cyclization .

- Catalyst selection : Pd catalysts enable regioselective C–H bond arylations for late-stage diversification .

- Reaction monitoring : TLC or HPLC tracks intermediate formation; incomplete cyclization may require extended reflux (e.g., 8–12 hours) .

- Purification : Gradient elution in column chromatography resolves structurally similar byproducts .

Advanced: How do researchers analyze substituent effects on biological activity?

Answer:

Structure-activity relationship (SAR) studies involve:

- Substituent variation : Comparing analogues with halogen (e.g., -F), alkoxy (e.g., -OCH), or sulfur-containing groups (e.g., -S-iPr) .

- Biological assays : Testing kinase inhibition (e.g., p38 MAPK) via IC measurements. For example, SB239063 (a p38 MAPK inhibitor) shares structural motifs with imidazole derivatives .

- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding poses to active sites, such as interactions between the difluoromethoxy group and hydrophobic pockets .

Advanced: How are contradictions in spectral or elemental analysis data resolved?

Answer:

Discrepancies are addressed via:

- Repeat analysis : Re-running NMR with deuterated solvents (e.g., DMSO-d) to confirm peak assignments .

- Cross-validation : Comparing experimental elemental analysis (e.g., %C = 62.3 observed vs. 62.5 calculated) with high-resolution mass spectrometry (HRMS) .

- Crystallographic confirmation : X-ray structures resolve ambiguities in regiochemistry, such as distinguishing between N1 and N3 substitution .

Advanced: What crystallographic insights inform the compound's conformational stability?

Answer:

X-ray diffraction reveals:

- Dihedral angles : The fluoromethoxy-phenyl ring tilts at 12.65° relative to the imidazole plane, reducing steric clash with the isopropylthio group .

- Intermolecular interactions : Weak C–H⋯F bonds (2.3–2.5 Å) stabilize crystal packing, while C–H⋯N bonds (2.1 Å) enhance lattice rigidity .

Advanced: How is computational modeling applied to predict biological target interactions?

Answer:

- Molecular docking : Simulates binding to targets like kinases. For example, imidazole derivatives with 4-methoxyphenyl groups show π-π stacking with tyrosine residues in p38 MAPK .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, quantifying hydrogen bond occupancy and RMSD values .

Advanced: What strategies mitigate challenges in regioselective functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.